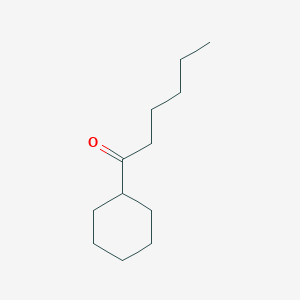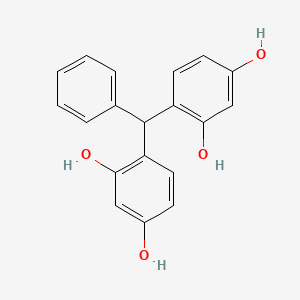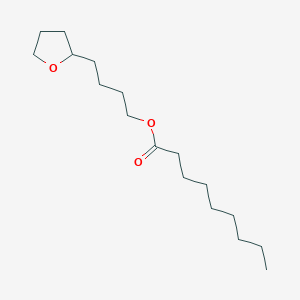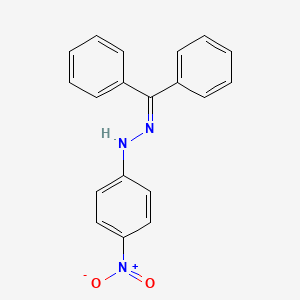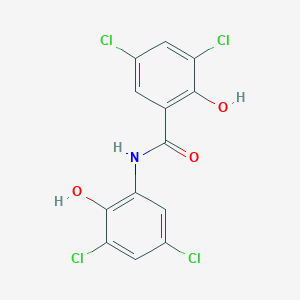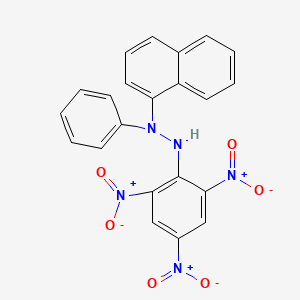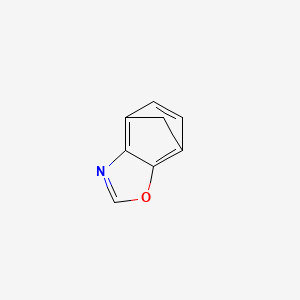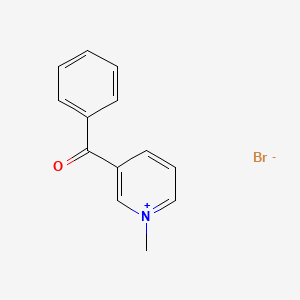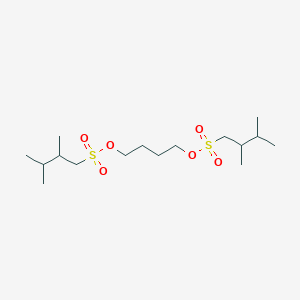
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is a chemical compound that features a butane backbone with two sulfonate groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) typically involves the reaction of butane-1,4-diol with 2,3-dimethylbutane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for large-scale production and improved efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The sulfonate groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or ammonia in ethanol can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the substituent used.
Aplicaciones Científicas De Investigación
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) involves its ability to interact with various molecular targets. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in a range of applications.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate):
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonyl chloride): A precursor used in the synthesis of the sulfonate compound.
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonic acid): An oxidized form of the sulfonate compound.
Uniqueness
Butane-1,4-diyl bis(2,3-dimethylbutane-1-sulfonate) is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
5458-44-6 |
|---|---|
Fórmula molecular |
C16H34O6S2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
4-(2,3-dimethylbutylsulfonyloxy)butyl 2,3-dimethylbutane-1-sulfonate |
InChI |
InChI=1S/C16H34O6S2/c1-13(2)15(5)11-23(17,18)21-9-7-8-10-22-24(19,20)12-16(6)14(3)4/h13-16H,7-12H2,1-6H3 |
Clave InChI |
BSIWORPCWLQVBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CS(=O)(=O)OCCCCOS(=O)(=O)CC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


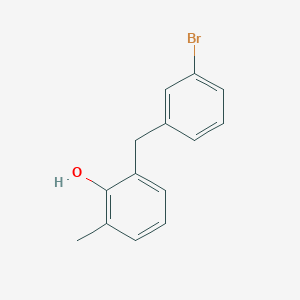
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)

